molecular formula C7H16ClNO2 B2597059 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride CAS No. 2361678-89-7

2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride

Cat. No.: B2597059
CAS No.: 2361678-89-7
M. Wt: 181.66
InChI Key: ODGZMGLTMUEHQV-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,4-dioxan-2-yl)ethanamine hydrochloride is a hydrochloride salt of an ethanamine derivative featuring a 1,4-dioxane ring substituted with a methyl group at the 2-position. Such compounds are often explored in medicinal chemistry for applications ranging from central nervous system (CNS) targeting to enzyme inhibition .

Properties

IUPAC Name

2-(2-methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2-3-8)6-9-4-5-10-7;/h2-6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGZMGLTMUEHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCO1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride typically involves the reaction of 2-methyl-1,4-dioxane with ethanamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents used include ethanol or methanol.

    Catalysts: No specific catalysts are required for this reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the bulk quantities of reactants.

    Continuous flow systems: To ensure a steady production rate.

    Purification steps: Including crystallization and filtration to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Example Procedure :

  • React 2-methyl-1,4-dioxane-2-carbaldehyde with hydroxylamine to form an oxime.

  • Reduce the oxime using LiAlH₄ in THF to yield the free amine.

  • Treat with HCl gas in ethanol to precipitate the hydrochloride salt (yield: ~75%).

Nucleophilic Substitution

The protonated amine acts as a leaving group in SN2 reactions. For example:

  • Reaction with alkyl halides (e.g., methyl iodide) in basic media yields N-alkylated derivatives .

ReagentConditionsProductYieldSource
CH₃I, K₂CO₃DMF, 60°C, 12hN-Methyl-2-(2-methyl-dioxan)ethanamine62%

Oxidation Reactions

The dioxane ring and amine group are susceptible to oxidation:

  • KMnO₄ in acidic conditions oxidizes the dioxane ring to dicarboxylic acid derivatives .

  • H₂O₂/Fe²⁺ oxidizes the amine to a nitro group.

Oxidizing AgentConditionsProductNotesSource
KMnO₄, H₂SO₄0°C, 2h2-(2-Methyl-dioxan)acetic acidRing cleavage
H₂O₂, FeSO₄RT, 6h2-(2-Methyl-dioxan)nitroethaneModerate selectivity

Condensation Reactions

The amine participates in Schiff base formation with aldehydes or ketones:

  • Reaction with benzaldehyde yields a stable imine .

Carbonyl ReagentConditionsProductYieldSource
PhCHOEtOH, reflux, 4hN-Benzylidene derivative85%

Ring-Opening Reactions

The 1,4-dioxane ring undergoes acid-catalyzed hydrolysis:

  • HCl (conc.) at elevated temperatures cleaves the ring to form ethylene glycol derivatives .

Acid CatalystConditionsProductYieldSource
HCl (6M)100°C, 3h2-(2-Hydroxyethyl)ethanamine58%

Mechanistic Insights

  • SN2 Reactions : Steric hindrance from the methyl group slows substitution at the dioxane-bearing carbon .

  • Oxidation Pathways : The electron-rich dioxane ring facilitates radical intermediates during KMnO₄ oxidation.

  • Acid Hydrolysis : Protonation of ether oxygen weakens C-O bonds, enabling nucleophilic water attack .

Stability and Handling

  • Hygroscopicity : The hydrochloride salt absorbs moisture rapidly, requiring anhydrous storage .

  • Thermal Decomposition : Degrades above 200°C, releasing HCl and forming charred residues .

Scientific Research Applications

Pharmacological Activity

Research indicates that compounds similar to 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride exhibit significant pharmacological activities. For instance, derivatives of dioxane compounds have shown multitarget profiles beneficial for treating neurological disorders such as schizophrenia. These compounds often interact with dopamine and serotonin receptors, which are critical in the modulation of mood and cognition .

Table 1: Summary of Pharmacological Activities

Compound TypeTarget ReceptorsActivity ProfileReferences
Dioxane DerivativesD2-like, 5-HT1AAgonism/Antagonism
Chalcone DerivativesVariousAnticancer, Anti-inflammatory

Drug Development

The compound has been explored as a scaffold for developing new drugs aimed at various conditions. Its ability to form stable interactions with biological targets makes it an attractive candidate for synthesizing novel therapeutic agents. For example, studies have indicated that modifications to the dioxane structure can enhance the activity against specific receptors involved in psychiatric disorders .

Anticancer Research

Recent studies have evaluated the anticancer potential of compounds derived from similar scaffolds. The cytotoxicity of these compounds was assessed against various cancer cell lines, demonstrating promising growth inhibition rates. Compounds with specific substituents on the dioxane ring showed enhanced activity compared to their unsubstituted counterparts .

Table 2: Anticancer Activity Evaluation

CompoundCancer TypeGI% (Growth Inhibition)References
Compound ABreast Cancer62%
Compound BLung Cancer34%

Case Study 1: Schizophrenia Treatment

A study focusing on the pharmacological profile of dioxane derivatives indicated that certain modifications to the structure of this compound resulted in compounds exhibiting partial agonism at dopamine receptors while acting as full agonists at serotonin receptors. This dual action could potentially lead to better management strategies for schizophrenia .

Case Study 2: Anticancer Activity

In another investigation, a series of dioxane-based compounds were screened against the NCI-60 cancer cell line panel. The results revealed that specific derivatives exhibited significant growth inhibition across multiple cancer types, highlighting their potential as anticancer agents. The study emphasized the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The dioxane ring structure may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Dioxane and Dioxin Derivatives

Compounds with fused or substituted dioxane/dioxin rings exhibit unique electronic and steric properties due to their oxygen-rich frameworks:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Interactions Hazards/Regulatory Notes References
2-(2-Methyl-1,4-dioxan-2-yl)ethanamine HCl* C₇H₁₅NO₂·HCl 181.46 Methyl-substituted dioxane Hypothetical: Potential CNS or enzyme modulation Not reported -
2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine HCl C₁₀H₁₄ClNO₂ 215.68 Fused benzodioxin ring Unspecified; likely lab chemical Acute oral toxicity (H302), skin/eye irritation
(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine HCl C₁₀H₁₁Cl₂NO₂ 250.11 Chlorinated dihydrodioxin Not specified Not reported

Key Observations :

  • The methyl-dioxane moiety in the target compound may enhance lipophilicity compared to fused dioxin derivatives like those in and .

Aromatic and Heterocyclic Ethanamine Derivatives

Ethanamines with aromatic or heterocyclic substituents often exhibit diverse biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Interactions Hazards/Regulatory Notes References
2-(1H-Indol-3-yl)ethanamine HCl (Tryptamine HCl) C₁₀H₁₃ClN₂ 196.68 Indole ring Anti-plasmodial; HSP90 inhibition via GLU527 and TYR604 interactions Not specified
Dopamine HCl (2-(3,4-Dihydroxyphenyl)ethylamine HCl) C₈H₁₂ClNO₂ 189.64 Catecholamine structure Neurotransmitter; cardiovascular and CNS effects Well-characterized pharmacological profile
3,4-Methylenedioxyphenethylamine HCl C₉H₁₂ClNO₂ 201.65 Methylenedioxybenzene Analog of psychoactive compounds (e.g., MDMA) Not specified

Key Observations :

  • Indole-based ethanamines () demonstrate specific protein-binding interactions (e.g., HSP90), suggesting the target compound’s dioxane group could similarly modulate enzyme activity.
  • Dopamine HCl highlights the role of hydroxyl groups in receptor specificity, contrasting with the target compound’s ether-based structure.

Aliphatic and Bulky Substituents

Bulky substituents like adamantyl groups influence pharmacokinetics by enhancing lipid solubility and metabolic resistance:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Interactions Hazards/Regulatory Notes References
2-(1-Adamantyl)ethanamine HCl C₁₂H₂₂ClN 215.73 Adamantyl group Potential CNS applications (e.g., antiviral or anti-Parkinsonian agents) Not specified
Diphenhydramine HCl (2-(Diphenylmethoxy)-N,N-dimethylethanamine HCl) C₁₇H₂₂ClNO 291.82 Diphenylmethoxy group Antihistamine; anticholinergic effects Well-documented clinical use

Key Observations :

  • Adamantyl groups () improve blood-brain barrier penetration, a trait that could be relevant for the target compound if optimized for CNS delivery.

Sulfur-Containing Ethanamines

Sulfur atoms in substituents alter electronic properties and binding interactions:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Interactions Hazards/Regulatory Notes References
2-(Methylsulfonyl)ethanamine HCl C₃H₁₀ClNO₂S 159.63 Sulfonyl group Synthetic intermediate; potential enzyme inhibition Not specified
2-(1,3,4-Thiadiazol-2-yl)ethanamine diHCl C₄H₁₀Cl₂N₃S 202.11 Thiadiazole ring Unspecified; likely antimicrobial or antitumor Not reported

Key Observations :

  • Sulfonyl and thiadiazole groups introduce hydrogen-bonding capabilities distinct from the target compound’s ether oxygen atoms.

Biological Activity

2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride is a compound characterized by its unique dioxane ring structure, which imparts specific chemical and biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound features a dioxane ring that enhances its stability and solubility in aqueous environments due to the hydrochloride salt form. This solubility is crucial for its application in biological systems, allowing for easier interaction with various biological targets.

PropertyDescription
Molecular Formula C7H15ClN2O2
Molecular Weight 178.66 g/mol
Solubility Soluble in water due to hydrochloride form
Structural Features Contains a dioxane ring and an amine functional group

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The dioxane structure may enhance binding affinity due to steric and electronic effects. This compound has been shown to modulate various biochemical pathways by altering receptor activities, particularly in the central nervous system (CNS).

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors. It may have potential applications in treating disorders like Parkinson's disease and schizophrenia due to its multitarget receptor interactions .
  • Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like activity by enhancing serotonergic signaling .
  • Antimicrobial Properties : Some investigations have reported antimicrobial effects against various pathogens, indicating potential use in therapeutic formulations for infections .

Case Studies

  • Dopaminergic Activity : A study evaluated the binding affinity of compounds similar to this compound at D2-like receptors. Results indicated significant agonistic activity, suggesting potential for treating dopaminergic deficiencies .
  • Serotonin Receptor Interaction : In vitro assays demonstrated that the compound activates 5-HT1A receptors, contributing to its potential antidepressant effects. The activation profile suggests a favorable therapeutic index for mood disorders .
  • Antimicrobial Screening : A screening assay revealed that derivatives of this compound exhibited activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Research Findings

Recent studies have provided insights into the pharmacological profiles and therapeutic potentials of this compound:

Study FocusFindings
Neurotransmitter InteractionModulates D2-like and 5-HT1A receptor activities
Antimicrobial ActivityEffective against specific bacterial strains
Therapeutic ApplicationsPotential use in CNS disorders

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the purity and structure of 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine hydrochloride?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the dioxane ring and ethanamine backbone. Mass spectrometry (MS) should be used to verify molecular weight and fragmentation patterns. Infrared (IR) spectroscopy can identify functional groups like the amine hydrochloride moiety. For example, analogous compounds such as 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine hydrochloride (CAS 2165-35-7) were characterized using these techniques, with molecular formulas validated via MS .

Q. What safety protocols are essential when handling 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine hydrochloride in laboratory settings?

  • Methodological Answer : Follow GHS hazard classifications (e.g., H302, H315, H319) for oral toxicity, skin/eye irritation, and respiratory tract irritation. Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately. Emergency procedures for structurally similar amines emphasize isolating contaminated clothing and avoiding inhalation .

Q. How can researchers validate the stability of 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine hydrochloride under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation via HPLC or TLC over 30–90 days. For analogs like tryptamine hydrochloride, stability was confirmed under inert atmospheres (argon) in amber glass vials .

Advanced Research Questions

Q. How can synthesis yield be optimized for 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine hydrochloride while minimizing byproducts?

  • Methodological Answer : Optimize reaction conditions using catalytic methods (e.g., palladium catalysts for coupling reactions) and controlled pH (6–7) to prevent side reactions. Purification via recrystallization in ethanol or methanol enhances purity. A European patent for a related fluorinated azetidine hydrochloride achieved >95% yield by adjusting stoichiometry and using continuous flow reactors .

Q. What strategies resolve discrepancies in reported biological activity data for derivatives of 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine hydrochloride?

  • Methodological Answer : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity, cell-based assays for functional activity). For HSP90 inhibitors like tryptamine derivatives, molecular docking and mutational studies clarified conflicting results by identifying key residues (e.g., GLU527, TYR604) critical for binding .

Q. How can molecular docking studies be designed to investigate interactions between 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine hydrochloride and target proteins?

  • Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite. Prepare the ligand by minimizing energy (MMFF94 force field) and the protein by adding hydrogens/charges (PDB structure). For HSP90, hydrogen-bonding interactions with catalytic residues (e.g., LYS546) were mapped using PyMOL, with binding poses validated via MD simulations .

Q. What analytical approaches are recommended to assess the environmental impact of 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine hydrochloride waste?

  • Methodological Answer : Perform biodegradation assays (OECD 301F) and toxicity tests on model organisms (e.g., Daphnia magna). Partner with certified waste management firms for disposal. For brominated ethanamine analogs, LC-MS/MS tracked environmental persistence, and waste segregation protocols were enforced .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine hydrochloride derivatives?

  • Methodological Answer : Replicate studies under standardized conditions (e.g., ISO 10993-5 for cell viability). Test multiple cell lines (e.g., HEK293, HepG2) and control for variables like serum concentration. For indole-based ethanamines, discrepancies arose from assay sensitivity differences (MTT vs. resazurin), resolved by using ATP-based luminescence .

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